m-PEG8-NHS 酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

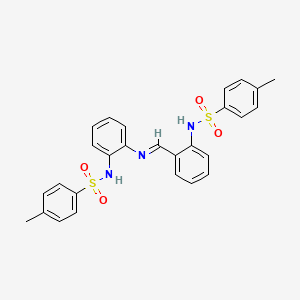

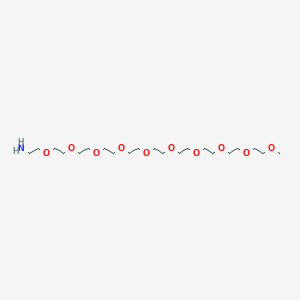

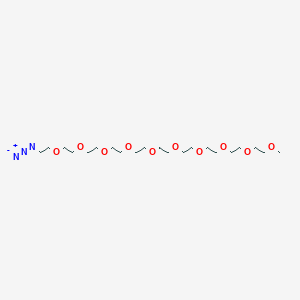

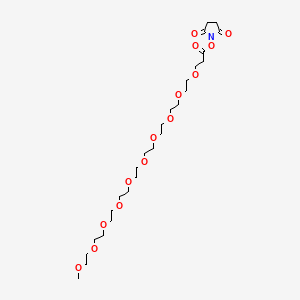

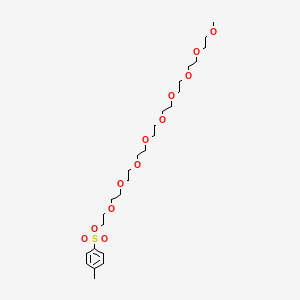

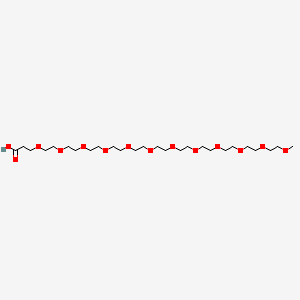

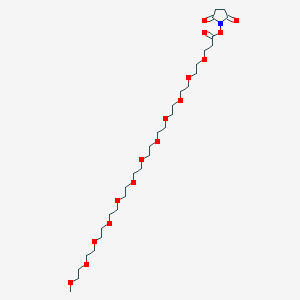

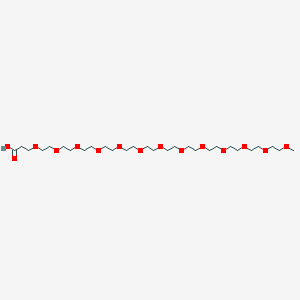

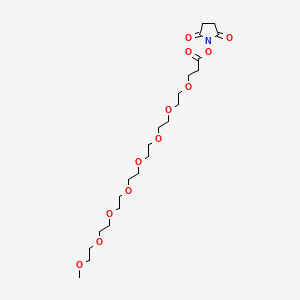

m-PEG8-NHS ester, also known as methyl-polyethylene glycol succinimidyl ester, is a compound widely used in bioconjugation and drug delivery systems. It consists of an eight-unit polyethylene glycol (PEG) chain terminated with a succinimidyl ester group. The succinimidyl ester group is highly reactive towards primary amines, making it an excellent choice for labeling proteins, peptides, and other amine-containing molecules. The PEG chain enhances the solubility and stability of the conjugated molecules in aqueous media .

科学研究应用

m-PEG8-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Drug Delivery: The compound is employed in the synthesis of antibody-drug conjugates (ADCs), where it serves as a linker between the antibody and the cytotoxic drug. .

Surface Modification: m-PEG8-NHS ester is used to modify the surface of nanoparticles, enhancing their biocompatibility and reducing non-specific binding in biological systems.

作用机制

Target of Action

The primary targets of m-PEG8-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are prevalent in biological systems and play crucial roles in various biochemical processes.

Mode of Action

m-PEG8-NHS ester contains an NHS ester group that is highly reactive with primary amines. This reactivity allows m-PEG8-NHS ester to form covalent bonds with its targets, effectively labeling them . The formation of these bonds is irreversible, leading to permanent modification of the target molecules .

Biochemical Pathways

The action of m-PEG8-NHS ester primarily affects the biochemical pathways involving its target molecules. By labeling primary amines, m-PEG8-NHS ester can alter the properties of proteins and other molecules, potentially affecting their roles in various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of m-PEG8-NHS ester are largely determined by its physicochemical properties. It is soluble in DMSO, DCM, and DMF , which can affect its distribution and elimination in the body.

Result of Action

The result of m-PEG8-NHS ester’s action is the labeling of primary amines on target molecules. This labeling can lead to changes in the properties of the target molecules, such as increased solubility in aqueous media . The hydrophilic PEG spacer in m-PEG8-NHS ester can also reduce the aggregation of labeled proteins stored in solution .

Action Environment

The action of m-PEG8-NHS ester can be influenced by various environmental factors. For instance, the reactivity of the NHS ester group is pH-dependent, with optimal reactivity observed at pH 7-9 . Additionally, the stability and efficacy of m-PEG8-NHS ester can be affected by temperature, as it is typically stored at -20°C .

生化分析

Biochemical Properties

m-PEG8-NHS ester plays a crucial role in biochemical reactions, particularly in the labeling of primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester group in the m-PEG8-NHS ester reacts with these amines to form stable, irreversible amide bonds .

Cellular Effects

The hydrophilic PEG spacer in m-PEG8-NHS ester can enhance the solubility of proteins and other biomolecules in aqueous media . This can influence cell function by affecting the bioavailability and activity of these molecules within the cell.

Molecular Mechanism

The NHS ester group in m-PEG8-NHS ester reacts with primary amines in proteins and other biomolecules to form stable, irreversible amide bonds . This reaction can lead to changes in the activity of these molecules, potentially influencing processes such as enzyme activity and gene expression.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG8-NHS ester involves the reaction of polyethylene glycol with succinic anhydride to form a PEG-succinate intermediate. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product. The reaction conditions typically involve dissolving the reactants in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) and stirring at room temperature for several hours .

Industrial Production Methods

In industrial settings, the production of m-PEG8-NHS ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified by column chromatography or recrystallization to remove any impurities .

化学反应分析

Types of Reactions

m-PEG8-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The succinimidyl ester group reacts with the amine group to form a stable amide bond. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .

Common Reagents and Conditions

The common reagents used in the reactions involving m-PEG8-NHS ester include primary amines, such as lysine residues in proteins or amine-modified oligonucleotides. The reaction conditions usually involve dissolving the m-PEG8-NHS ester and the amine-containing molecule in a suitable buffer, such as phosphate-buffered saline (PBS), and incubating at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from the reactions of m-PEG8-NHS ester are PEGylated molecules, where the PEG chain is covalently attached to the amine group of the target molecule. This modification enhances the solubility, stability, and bioavailability of the conjugated molecules .

相似化合物的比较

m-PEG8-NHS ester is unique in its ability to form stable amide bonds with primary amines under mild conditions. Similar compounds include:

m-PEG4-NHS ester: Contains a shorter PEG chain, resulting in lower solubility and stability compared to m-PEG8-NHS ester.

m-PEG12-NHS ester: Contains a longer PEG chain, providing higher solubility and stability but may result in increased steric hindrance.

m-PEG-NHS ester: General term for PEGylated NHS esters with varying chain lengths, each offering different solubility and stability properties.

m-PEG8-NHS ester strikes a balance between solubility, stability, and reactivity, making it a versatile choice for various applications in scientific research and industry .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO12/c1-27-6-7-29-10-11-31-14-15-33-18-19-34-17-16-32-13-12-30-9-8-28-5-4-22(26)35-23-20(24)2-3-21(23)25/h2-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZNTYBFTKFSMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679824 |

Source

|

| Record name | 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-90-3 |

Source

|

| Record name | 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。